3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0): A Technical Guide to Physicochemical Properties and Orthogonal Functionalization
3-Cyanooxolane-3-carboxylic Acid (CAS 1500784-28-0): A Technical Guide to Physicochemical Properties and Orthogonal Functionalization
Executive Summary
In the contemporary landscape of drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve the aqueous solubility, metabolic stability, and overall clinical success of pipeline candidates. As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that enable the rapid construction of complex, three-dimensional pharmacophores. 3-cyanooxolane-3-carboxylic acid (also indexed as 3-cyanotetrahydrofuran-3-carboxylic acid)[1] is a premier example of such a scaffold. Featuring a fully substituted quaternary carbon at the C3 position, this molecule provides a rigid structural vector and two orthogonal reactive handles (cyano and carboxylate), making it an invaluable intermediate for spirocycle synthesis and late-stage derivatization.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The oxolane (tetrahydrofuran) ring introduces a hydrophilic hydrogen-bond acceptor, which significantly lowers the lipophilicity (LogP) compared to its carbocyclic analog (cyclopentane).
The quantitative data for this scaffold is summarized below:
| Property | Specification | Source |
| Chemical Name | 3-cyanooxolane-3-carboxylic acid / 3-cyanotetrahydrofuran-3-carboxylic acid | [1] |
| CAS Number | 1500784-28-0 | [2],[1] |
| MDL Number | MFCD21802900 / MFCD30488170 | [2],[1] |
| Molecular Formula | C6H7NO3 | [2],[1] |
| Molecular Weight | 141.13 g/mol | [1] |
| InChI Key | KUSZTRYSTGOQIU-UHFFFAOYSA-N | [1] |
Mechanistic Utility in Medicinal Chemistry
The synthetic utility of 3-cyanooxolane-3-carboxylic acid is rooted in the causality of its structural features:
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Steric Encumbrance & Vector Projection: The C3 position is a fully substituted quaternary center. While this steric bulk restricts the trajectory of incoming nucleophiles during synthesis, it is highly advantageous in drug design. It locks attached pharmacophores into a rigid 3D orientation, reducing the entropic penalty upon target binding.
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Electronic Crosstalk: The electron-withdrawing nature of the cyano (-CN) group significantly lowers the pKa of the adjacent carboxylic acid (-COOH). This electronic effect makes the carboxylate a superior leaving group in photoredox-catalyzed decarboxylative cross-couplings, while simultaneously requiring highly reactive coupling reagents (like HATU) to overcome the reduced electrophilicity of the carbonyl carbon during standard amidation.
Orthogonal functionalization pathways of the 3-cyanooxolane-3-carboxylic acid scaffold.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to prevent the cascading failure of downstream reactions.
Protocol A: Sterically Hindered Amide Coupling
Causality Rationale: Standard carbodiimide reagents (EDC/HOBt) routinely fail at the C3 quaternary center due to severe steric hindrance. HATU is mandated here because its 7-azabenzotriazole leaving group (OAt) features a neighboring pyridine nitrogen that accelerates aminolysis via intramolecular hydrogen bonding, effectively bypassing the steric blockade.
Self-validating experimental workflow for sterically hindered amide coupling.
Step-by-Step Methodology:
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Preparation: Dissolve 3-cyanooxolane-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: A non-nucleophilic base is required to deprotonate the acid without competing for the activated ester.
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Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes.
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Self-Validation Checkpoint: Pull a 5 µL aliquot, quench in LC-MS grade Methanol, and analyze. Do not proceed unless >95% conversion to the active OAt-ester is confirmed.
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Aminolysis: Add the target amine (1.1 eq). Stir at room temperature for 12–24 hours.
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Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The orthogonal cyano group remains entirely unaffected under these conditions.
Protocol B: Chemoselective Nitrile Reduction to Primary Amine
Causality Rationale: Reducing a nitrile in the presence of a free carboxylic acid is notoriously difficult. Strong hydrides like LiAlH4 will indiscriminately reduce both functional groups. By utilizing catalytic Nickel(II) chloride hexahydrate and Sodium borohydride in the presence of Boc-anhydride, a highly chemoselective nickel boride catalyst is generated in situ. This selectively reduces the nitrile to a primary amine, which is immediately trapped as a Boc-carbamate, preventing unwanted lactamization with the adjacent carboxylic acid.
Step-by-Step Methodology:
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Preparation: Dissolve 3-cyanooxolane-3-carboxylic acid (1.0 eq) and Boc2O (2.0 eq) in anhydrous Methanol (0.1 M).
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Catalyst Addition: Add NiCl2·6H2O (0.1 eq). Chill the reaction vessel to 0 °C.
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Reduction: Slowly add NaBH4 (7.0 eq) in small portions over 30 minutes. Causality: The slow addition controls the exothermic generation of hydrogen gas and the highly active nickel boride species (indicated by a color change to black).
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Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ validates the end of the reduction phase.
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Workup: Quench with diethylenetriamine to chelate the nickel, evaporate the methanol, partition between EtOAc and mild aqueous buffer (pH 4), and extract the Boc-protected amino acid.
